1-Oxa-6-azaspiro[4.4]nonane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-oxa-6-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NO/c1-3-7(8-5-1)4-2-6-9-7/h8H,1-6H2 |
InChI Key |
DAQJDAJGMJYMLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCO2)NC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Oxa 6 Azaspiro 4.4 Nonane and Its Analogues
Foundational Approaches to Constructing the 1-Oxa-6-azaspiro[4.4]nonane Core
Several fundamental synthetic strategies have been established for the construction of the this compound core. These methods often involve innovative cyclization reactions that efficiently build the characteristic spirocyclic framework.
Intramolecular Hydrogen Atom Transfer (HAT) Strategies for Oxa-Aza Spirobicycles
A highly effective method for synthesizing the this compound skeleton involves an intramolecular hydrogen atom transfer (HAT) reaction promoted by nitrogen-centered radicals. vulcanchem.comresearchgate.netcsic.es This approach, notably developed by Suárez and colleagues, often utilizes carbohydrate precursors to impart stereochemical control. vulcanchem.com The reaction is typically initiated by treating an N-phosphoramidate or N-cyanamide derivative with (diacetoxyiodo)benzene (B116549) (DIB) and iodine. vulcanchem.comcsic.es This generates a nitrogen-centered radical that abstracts a hydrogen atom from a distal carbon in a 1,5-HAT process, leading to a carbon-centered radical which then cyclizes to form the spirocyclic system. vulcanchem.com This method is advantageous as it proceeds under mild conditions, which is compatible with many protecting groups used in carbohydrate chemistry. researchgate.net
A proposed mechanism for this transformation involves a tandem 1,5- or 1,6-HAT-oxidation-nucleophilic cyclisation sequence. csic.es The process can be viewed as an intramolecular N-glycosidation where the pseudoanomeric position of a C-glycoside is selectively oxidized, with the HAT reaction being the crucial step. csic.es The polarity of the protecting group on the nitrogen is significant, as the nitrogen atom exhibits umpolung reactivity, initially acting as an electrophilic radical and subsequently as a nucleophile in the cyclization step. csic.es
Table 1: Examples of this compound Synthesis via HAT
| Starting Material | Reagents | Product | Yield (%) | Reference |
| D-ribose-derived N-phosphoramidate furanose | DIB, I₂, CH₂Cl₂ | This compound derivative | 64 | vulcanchem.com |
| Phenyl phosphoramidate (B1195095) furanose derivative from D-ribose | DIB, I₂ | Spirobicyclic product 31 | Good | csic.es |
| Benzyl phosphoramidate furanose derivative from D-mannose | DIB, I₂ | Spirobicyclic product 32 | Good | csic.es |
Cascade Cyclization and Diels-Alder Reactions for Spiro-N,O-acetal Moiety Construction
Cascade reactions, in conjunction with Diels-Alder cycloadditions, provide a powerful strategy for constructing complex molecules containing the this compound moiety. rsc.orgresearchgate.netresearchgate.net For instance, the synthesis of an isomer of the natural product lycoplanine A, which features this spirocenter, utilized a Diels-Alder reaction to form a larger bridged system, followed by a key cascade cyclization to construct the desired spiro-N,O-acetal. rsc.orgresearchgate.netresearchgate.net This cascade reaction proved to be an efficient method for creating the challenging spirocyclic core. researchgate.net The development of such cascade sequences is a testament to the elegance and efficiency of modern synthetic organic chemistry, allowing for the rapid assembly of complex polycyclic architectures. 20.210.105
Nitroso-Ene Cyclization for 1-Azaspiro[4.4]nonane System Assembly
The nitroso-ene reaction has emerged as a valuable tool for the synthesis of nitrogen-containing spirocycles. Specifically, an intramolecular nitroso-ene cyclization has been successfully employed to construct the 1-azaspiro[4.4]nonane skeleton, a close analogue of the this compound system. researcher.liferesearchgate.netresearchgate.net This methodology was pivotal in a modular synthesis towards (±)-cephalotaxine. researchgate.netresearchgate.net The reaction typically involves the generation of a nitroso species that undergoes an intramolecular ene reaction with a tethered alkene. pku.edu.cn DFT calculations have suggested that these reactions often proceed in a stepwise manner through diradical or zwitterionic intermediates, with the initial C-N bond formation being the rate-determining step. pku.edu.cn This approach highlights the versatility of the nitroso-ene reaction in constructing complex aza-spirocyclic frameworks. researcher.life
Cyclization Reactions Utilizing 1,4-Diketones with Amines and Alcohols
A classical and straightforward approach to certain oxa-aza spiro compounds involves the cyclization of 1,4-diketones with amines and alcohols. smolecule.com This method relies on the formation of the spirocyclic system through intramolecular condensation reactions. While direct examples for this compound are less common in the reviewed literature, the synthesis of related structures like 4-propyl-1-oxa-4-azaspiro[4.4]nonane often employs this strategy. smolecule.com The synthesis of 1,4-diketones themselves can be achieved through various methods, including the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound catalyzed by an N-heterocyclic carbene. nih.gov
Mn(III)-Based Oxidative Cyclization Reactions in Spiroketal Synthesis
Manganese(III) acetate (B1210297) is a versatile reagent for initiating oxidative radical cyclizations, which have found broad application in the synthesis of complex natural products. mdpi.comscripps.eduuwo.ca This method involves the oxidation of a substrate to generate a radical, which then undergoes cyclization. nih.gov While the primary focus of the provided literature is on carbocyclic and other heterocyclic systems, the principles of Mn(III)-based oxidative cyclization are applicable to the synthesis of spiroketals. mdpi.combrandeis.edu These reactions often proceed with high regio- and stereoselectivity, offering an efficient route to complex cyclic structures in a single step. mdpi.com The mechanism involves a one-electron oxidation to generate a free radical, which then cyclizes and is subsequently oxidized to the final product. nih.gov
Stereoselective and Enantioselective Synthesis of this compound Systems
The development of stereoselective and enantioselective methods is crucial for accessing specific stereoisomers of this compound derivatives, which is often essential for their biological activity.
The asymmetric total synthesis of (-)-azaspirene, a natural product containing a highly oxygenated 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, showcases a successful enantioselective approach. tohoku.ac.jp The synthesis commenced with a Sharpless asymmetric dihydroxylation to establish the initial stereocenters. tohoku.ac.jp Subsequent steps involved carefully controlled transformations to build the complex spirocyclic core, ultimately leading to the determination of the absolute stereochemistry of the natural product. tohoku.ac.jp
Furthermore, cascade reactions have been employed to construct the this compound spiro moiety in a stereoselective manner. researchgate.net The inherent stereocontrol in such cascade processes can be a powerful tool for establishing the desired relative stereochemistry of the spirocycle. The quest for new asymmetric methods to access enantiopure spirocycles is an active area of research, as it would facilitate detailed structure-activity relationship (SAR) studies. vulcanchem.com
Multicomponent Direct Assembly of N-Heterospirocycles via Photocatalysis
A powerful and streamlined strategy for constructing complex C(sp³)-rich N-heterospirocycles employs visible-light-mediated photocatalysis. acs.orgnih.gov This approach facilitates the direct assembly of the spirocyclic core from readily available starting materials such as aliphatic ketones or aldehydes and alkene-containing secondary amines. scispace.comcam.ac.uk
The key mechanism involves the condensation of a ketone with a secondary amine to form an alkyl-iminium ion intermediate. acs.org This intermediate undergoes a single-electron reduction mediated by a highly reducing iridium-photocatalyst in the presence of visible light, generating a cyclic-tertiary α-amino radical. acs.orgcam.ac.uk This highly reactive radical then participates in an intramolecular cyclization by adding to an appended alkene on the amine, which constructs the substituted pyrrolidine-based spirocyclic scaffold. acs.org The success of this methodology often relies on orchestrating the reactivities of additives like 1,4-cyclohexadiene (B1204751) and Hantzsch ester to control the radical intermediates. nih.govcam.ac.uk
This photocatalytic method is notable for its ability to construct diverse spirocycles, including those containing additional heteroatoms, under mild conditions. nih.gov For example, the synthesis of various β-spirocyclic pyrrolidines has been achieved in moderate to very good yields. acs.org The versatility of this approach allows for the creation of complex molecular structures that would be challenging to access through traditional synthetic routes. acs.orgnih.gov
Table 1: Examples of N-Heterospirocycles Synthesized via Photocatalysis This table is interactive. You can sort and filter the data.
| Product | Yield (%) | Starting Materials | Catalyst System | Ref |
|---|---|---|---|---|
| Tetrahydropyran-containing spirocycle | 46% | Corresponding alkene | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | acs.org |
| Oxetane-containing bis-spirocycle | 55% | Corresponding alkene | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | acs.org |
| Oxazoline bis-spirocycle | 39% | Corresponding alkene | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | acs.org |
| Sulfone-containing heterocycle | Good | Corresponding alkene | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | acs.org |
Strategic Derivatization and Functionalization of the this compound Skeleton
The this compound skeleton and its analogues are valuable platforms for further chemical modification, allowing for the generation of focused libraries of drug-like compounds. nih.govnih.gov The derivatization can be targeted at various positions of the spirocyclic framework, most commonly at the nitrogen atom or at pre-installed functional groups on the carbon skeleton.
One common strategy involves the functionalization of the secondary amine present in the azaspirane ring. For related tricyclic spirolactam systems, the piperidine (B6355638) nitrogen can be readily deprotected and subsequently modified through various transformations. nih.gov These include N-alkylation via nucleophilic substitution or reductive amination, as well as N-acylation and N-sulfonylation, to introduce a diverse array of functional groups. nih.gov
Alternatively, functionalization can be achieved by leveraging reactive handles introduced during the initial synthesis of the spirocycle. For instance, certain photocatalytic multicomponent reactions can be designed to yield products with a pendant halomethyl group on the pyrrolidine (B122466) ring. acs.org This group serves as a versatile anchor for subsequent diversification through nucleophilic substitution reactions. acs.org
A more advanced and fundamentally different approach to functionalizing saturated aza-cycles utilizes a C-C cleavage strategy. escholarship.org In this method, an N-fused bicyclo α-hydroxy-β-lactam is first generated from a phenyl keto amide under mild visible light conditions. escholarship.org This strained α-hydroxy-β-lactam acts as a masked nucleophile. It can undergo a strain-initiated C-C bond cleavage at room temperature, enabling a range of cross-coupling reactions such as arylation, vinylation, and alkynylation at the α-position to the nitrogen atom. escholarship.org This innovative method provides a unique pathway for the late-stage functionalization of aza-cycle scaffolds under remarkably mild conditions. escholarship.org
Comparative Analysis of Synthetic Efficiencies and Yields Across Different Methodologies
Several distinct methodologies have been developed for the synthesis of this compound and its analogues, each with its own characteristic efficiencies, yields, and substrate scope. A comparative analysis highlights the strengths and limitations of each approach.
Radical-Mediated Intramolecular Hydrogen Atom Transfer (HAT): This method, notably advanced by Suárez and colleagues, is a highly efficient route that often employs carbohydrate-derived precursors to ensure stereochemical control. vulcanchem.comcsic.es The reaction is typically initiated by treating N-phosphoramidate or N-cyanamide derivatives with (diacetoxyiodo)benzene (DIB) and iodine. vulcanchem.com This generates a nitrogen-centered radical that undergoes a 1,5-HAT, followed by cyclization to form the spirocenter. vulcanchem.com Yields are generally good, with a D-ribose-derived precursor affording a this compound derivative in 64% yield, and a D-mannose derivative providing a related product in 71% yield. vulcanchem.comcsic.es The steric properties of protecting groups on the precursor can be critical for achieving high regio- and stereoselectivity. csic.es
Photocatalytic Multicomponent Assembly: As detailed in section 2.3, this visible-light-driven approach offers a streamlined synthesis from simple feedstock chemicals like ketones and amines. acs.org It provides access to a broad range of N-heterospirocycles, with reported yields being moderate to very good. acs.org For example, the formation of oxo-heterocyclic spirocycles proceeds with yields of 46-55%. acs.org Its main advantage is the modular and direct assembly of complex scaffolds under mild conditions. nih.gov
Domino Radical Bicyclization: This strategy has been applied to the synthesis of the closely related 1-azaspiro[4.4]nonane skeleton. nih.gov The process involves the formation and capture of alkoxyaminyl radicals from O-benzyl oxime ether precursors, initiated by AIBN or triethylborane. nih.gov This domino reaction leads to the desired spirocycles in yields ranging from 11% to 67%. nih.gov A notable characteristic of this method is that it often produces a mixture of diastereomers, with a preference for the trans configuration. nih.gov
Table 2: Comparative Overview of Synthetic Methodologies for Azaspirocycles This table is interactive. You can sort and filter the data.
| Methodology | Starting Materials | Key Reagents/Conditions | Yields | Key Features | Ref |
|---|---|---|---|---|---|
| Intramolecular HAT | Carbohydrate-derived N-phosphoramidates or N-cyanamides | (Diacetoxyiodo)benzene, I₂ | Good (e.g., 64-71%) | High stereocontrol from chiral precursors | vulcanchem.comcsic.es |
| Photocatalytic Assembly | Aliphatic ketones, alkene-containing secondary amines | Ir-photocatalyst, visible light | Moderate to Very Good (e.g., 39-55%) | Streamlined, modular, mild conditions | acs.orgacs.org |
| Domino Radical Bicyclization | O-benzyl oxime ethers | AIBN or Et₃B, Bu₃SnH | Variable (11-67%) | Forms diastereomeric mixtures, trans-preference | nih.gov |
| Iodine(III)-mediated Spirolactamization | Anilide derivatives | [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | Good | Access to functionalized spirolactams | beilstein-journals.org |
Medicinal Chemistry and Pre Clinical Biological Investigations of 1 Oxa 6 Azaspiro 4.4 Nonane Derivatives
Role of 1-Oxa-6-azaspiro[4.4]nonane as a Privileged Scaffold in Drug Discovery and Lead Optimization
The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that can bind to multiple, often unrelated, biological targets through the strategic placement of various functional groups. nih.govnih.gov The this compound core exemplifies such a scaffold due to its inherent structural and chemical properties.
The spirocyclic nature of the this compound system imparts a rigid three-dimensional geometry. vulcanchem.com This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. vulcanchem.com The presence of both an oxygen and a nitrogen heteroatom introduces polarity, which can enhance solubility in aqueous environments and provide key hydrogen bonding interactions with target proteins. vulcanchem.com Furthermore, the spirocyclic structure can contribute to increased metabolic stability, a crucial attribute for any potential drug candidate. vulcanchem.com
The utility of spirocyclic scaffolds in generating diverse molecular libraries for biological screening has been well-documented. nih.govnih.gov By functionalizing the this compound core at various positions, chemists can create a collection of analogues with a wide range of physicochemical properties and spatial arrangements. This approach allows for the exploration of the chemical space around the scaffold to identify compounds with desired biological activities. For instance, spirocyclic motifs have been successfully incorporated into inhibitors of enzymes like histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP), demonstrating their broad applicability. google.comnih.gov While direct biological data for the unsubstituted this compound is limited, the proven success of its structural analogues, such as 1-azaspiro[4.4]nonane derivatives as metalloproteinase inhibitors, underscores its potential as a privileged scaffold for developing novel therapeutics. vulcanchem.com
Structure-Activity Relationship (SAR) Studies of Functionalized this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For derivatives of this compound, these studies have provided critical insights into the molecular features required for potent and selective target engagement. vulcanchem.comresearchgate.net
Impact of Substituent Variation on Biological Interactions
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the spirocyclic core. For example, in the context of glycosidase inhibitors, the introduction of hydroxyl groups and the stereochemistry at these positions are critical for potent inhibition. researchgate.net Studies on related spiro-iminosugars have shown that even subtle changes, such as N-alkylation, can alter the inhibitory profile against specific glycosidases. researchgate.net
In a different therapeutic area, research on PARP-1 inhibitors has demonstrated the impact of substituents on the azaspiro core. nih.gov For instance, an oxa-azaspiro analogue performed slightly better than its methylene (B1212753) spiro-counterpart, with a PARP-1 affinity (IC50) of 24.9 nM. nih.gov Furthermore, the presence of a Boc-protecting group on the nitrogen atom was found to be detrimental to activity, with its removal leading to a significant increase in enzyme affinity. nih.gov This highlights the importance of the nitrogen's substitution pattern for optimal interaction with the target enzyme.
The following table summarizes the PARP-1 inhibitory activity of various spiro-analogues, illustrating the effect of substituent changes.
| Compound ID | Spiro Core | Substituent | PARP-1 IC50 (nM) |
| 10a | Methylene spiro | - | 32.4 - 57.1 |
| 10b | Oxa-azaspiro | - | 24.9 |
| 13b | Diazaspiro | Boc-protected | >1000 |
| 13c | Diazaspiro | Free amine | 109.5 |
| 10e | Spirocore 1 | Cyclopropanecarbonyl | 12.6 |
Data sourced from a study on PARP-1 inhibitors. nih.gov
Conformational Restrictiveness and its Influence on Ligand-Target Recognition
The rigid, conformationally restricted nature of the this compound scaffold plays a crucial role in its interaction with biological targets. nih.gov This pre-organization of the molecule into a specific three-dimensional shape can lead to a more favorable binding entropy, as less conformational freedom is lost upon binding. vulcanchem.com This principle is a cornerstone of rational drug design, where rigid scaffolds are often employed to enhance binding affinity and selectivity.
The defined stereochemistry of the spirocenter and any substituents is critical for precise ligand-target recognition. vulcanchem.com In the synthesis of spiro-iminosugar glycosidase inhibitors, the conformation of the piperidine (B6355638) ring within the spiro system was found to be a key determinant of inhibitory potency. researchgate.net For example, spiro-iminosugars 3a and 4a, with specific conformations, were found to be more potent inhibitors of α-glucosidase than the commercially available drug miglitol. researchgate.net This underscores how the fixed spatial arrangement of functional groups on the rigid scaffold dictates the quality of interaction with the enzyme's active site. The ability to synthesize specific stereoisomers of this compound derivatives is therefore essential for optimizing their biological activity. vulcanchem.com
Molecular Mechanisms of Action and Target Interactions (Pre-clinical Focus)
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Pre-clinical studies have begun to elucidate their interactions with specific receptors and enzymes.
Receptor Binding and Modulation Studies (e.g., TRPM8, other targets)
While specific studies on this compound derivatives as TRPM8 modulators are not extensively detailed in the provided context, related azaspiro compounds have been investigated as antagonists for the TRPM8 receptor, a key player in sensing cold and a target for pain therapeutics. google.comresearchgate.net The rigid spirocyclic framework is well-suited for presenting functional groups in a precise orientation to interact with the binding pocket of ion channels like TRPM8. The development of potent and selective TRPM8 antagonists often relies on scaffolds that can effectively mimic the interactions of natural ligands like menthol.
Enzyme Inhibition Profiles and Modulatory Effects
Derivatives of this compound have shown promise as inhibitors of various enzymes. As previously mentioned, sugar-mimicking analogues have demonstrated potent and selective inhibition of glycosidases. researchgate.net For instance, two fused oxa-aza spiro sugars derived from D-gluconolactone were found to be highly selective, albeit moderate, inhibitors of α-mannosidase. researchgate.net
The inhibitory activity of these compounds is attributed to their ability to mimic the transition state of the glycosidic bond cleavage, thereby binding tightly to the enzyme's active site. The following table presents the inhibitory concentrations (IC50) of selected spiro-iminosugars against α-glucosidase, highlighting their potential in this area.
| Compound | Target Enzyme | IC50 (µM) |
| Spiro-iminosugar 3a | α-glucosidase | 0.075 |
| Spiro-iminosugar 4a | α-glucosidase | 0.036 |
| Miglitol (Reference) | α-glucosidase | 0.100 |
Data sourced from a study on spiro-iminosugar glycosidase inhibitors. researchgate.net
Furthermore, the broader class of spirocyclic compounds has been explored for the inhibition of other enzyme classes, including arginase and histone deacetylases. google.commdpi.com The versatility of the spirocyclic core allows for its adaptation to fit the active sites of diverse enzymes, making it a valuable starting point for the design of novel enzyme inhibitors.
Investigations of Antimicrobial Activity in Pre-clinical Models
The antimicrobial potential of spirocyclic compounds, including structures related to this compound, has been a subject of scientific inquiry. While direct studies on this compound derivatives are limited, research on analogous spiro-heterocyclic systems provides insights into their possible antimicrobial activities.
Novel synthesized spiro-4H-pyran derivatives have been evaluated for their in vitro antibacterial effects against various bacterial strains. rsc.org In one study, certain derivatives were tested against Escherichia coli and Staphylococcus aureus. rsc.org Notably, compounds 5a, 5b, 5f, 5g, and 5i demonstrated the best Minimum Inhibitory Concentration (MIC) against S. aureus. rsc.org
In another investigation, a series of fused spiro-4H-pyran derivatives were screened for their ability to disrupt bacterial biofilms. nih.gov Compound 4l from this series exhibited significant inhibition of several bacterial strains, with a pronounced effect against S. pneumoniae and E. coli, showing a MIC value of 125 µg/mL. nih.gov The minimum bactericidal concentration (MBC) for compound 4l against P. aeruginosa was determined to be ≤250 μg/mL. nih.gov
Furthermore, novel spiropyrrolidines linked with thiochroman-4-one/chroman-4-one scaffolds have demonstrated a range of antibacterial activities. mdpi.com Compounds 4a–d in one study showed high activity against B. subtilis and S. epidermis with a MIC of 32 µg/mL, which was more potent than the standard antibiotics amoxicillin (B794) and ampicillin. mdpi.com Some of these compounds also exhibited excellent activity against P. aeruginosa. mdpi.com
A series of novel 7,9-bis-(arylidene)-4-methyl-2,6,10-triphenyl-2,3-diazaspiro mdpi.comresearchgate.netdec-3-ene-1,8-diones were synthesized and evaluated for their antimicrobial properties. shd-pub.org.rs Compounds 5a and 5c, featuring 4-NO2 and 5-Br-2-OH substituents respectively, were particularly active against the Gram-positive bacterium Staphylococcus aureus, with MIC values of 8 and 16 µg/mL. shd-pub.org.rs
While these findings are for structurally related spiro compounds and not directly for this compound derivatives, they underscore the potential of the spirocyclic scaffold as a source of new antimicrobial agents.
Table 1: Antimicrobial Activity of Selected Spirocyclic Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Spiro-4H-pyran (4l) | S. pneumoniae | 125 | nih.gov |
| Spiro-4H-pyran (4l) | E. coli | 125 | nih.gov |
| Spiropyrrolidine (4a-d) | B. subtilis | 32 | mdpi.com |
| Spiropyrrolidine (4a-d) | S. epidermis | 32 | mdpi.com |
| Spiro diarylidene (5a) | S. aureus | 8 | shd-pub.org.rs |
| Spiro diarylidene (5c) | S. aureus | 16 | shd-pub.org.rs |
Evaluation of Anticancer Potential in Cell-Based Assays and Animal Models
Derivatives of spiro-heterocyclic systems have been the focus of significant research in the discovery of novel anticancer agents. A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which are structurally related to the this compound core, have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. nih.gov
The cytotoxic effects of these compounds were assessed using standard assays, with some derivatives demonstrating potent activity. nih.gov For instance, compound 6d was found to be highly effective against the A549 lung cancer cell line, with an IC₅₀ value of 0.26 μM. nih.gov Compound 8d exhibited the strongest cytotoxicity against the MDA-MB-231 breast cancer cell line, with an IC₅₀ of 0.10 μM, while compound 6b was most active against the HeLa cervical cancer cell line, showing an IC₅₀ of 0.18 μM. nih.gov The pro-apoptotic effects of some related spiro-4H-pyran derivatives have also been noted, with evidence of apoptosis induction in A549 cells through the upregulation of Bax and downregulation of Bcl-2 expression. rsc.org
While comprehensive in vivo animal model data for this compound derivatives is not extensively available in the reviewed literature, the potent in vitro cytotoxicity of these related spiro compounds highlights their potential as a promising scaffold for the development of new anticancer therapeutics.
Table 2: In Vitro Cytotoxicity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6d | A549 (Lung Cancer) | 0.26 | nih.gov |
| 8d | MDA-MB-231 (Breast Cancer) | 0.10 | nih.gov |
| 6b | HeLa (Cervical Cancer) | 0.18 | nih.gov |
Analysis of Membrane Permeabilizing Effects in Biological Systems
The ability of a compound to permeate or disrupt cellular membranes is a critical aspect of its biological activity, influencing both its therapeutic efficacy and potential toxicity. Small molecules can induce membrane permeabilization through various mechanisms, such as the formation of pores or other disruptions to the membrane's structure, which can lead to cell death. nih.gov
The investigation of membrane permeabilizing effects is often carried out using fluorescent dyes like SYTOX Green, which can enter cells with compromised membranes and bind to nucleic acids, producing a fluorescent signal. nih.gov For example, a small molecule designated as SPI009 was shown to disrupt both the inner and outer membranes of P. aeruginosa, an effect that was confirmed through microscopy and a SYTOX Green permeabilization assay. nih.gov This highlights the utility of such assays in characterizing the mechanism of action of novel compounds.
While specific studies detailing the membrane permeabilizing effects of this compound derivatives are not prevalent in the current literature, the general principles of membrane disruption by small molecules are well-established. The rigid, three-dimensional structure of spirocyclic compounds could potentially facilitate interactions with membrane components, leading to permeabilization. Further research, employing assays such as those using SYTOX Green or measuring the release of intracellular components, would be necessary to fully elucidate the membrane-interacting properties of this class of compounds.
Pre-clinical Pharmacokinetic and Metabolic Stability Considerations for Novel Analogues
The pharmacokinetic properties and metabolic stability of a drug candidate are crucial determinants of its potential for clinical success. The spirocyclic structure, a key feature of this compound, is often associated with improved metabolic stability, a desirable characteristic in drug design. bohrium.com
In vitro metabolic stability assays are a standard component of preclinical drug development. These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring the percentage of the compound remaining over time. For instance, a study on a series of spiroazetidine derivatives, including a 6-oxa-2-azaspiro[3.4]octane (a structural analog to the title compound), demonstrated the importance of the spirocyclic moiety for metabolic stability. biorxiv.org In this study, compound 9, which contains the 6-oxa-2-azaspiro[3.4]octane scaffold, showed a favorable balance of inhibitory activity and metabolic stability, with 58% of the compound remaining after a 30-minute incubation in human liver microsomes. biorxiv.org
Modifications to the substituents on the spirocyclic core can significantly impact metabolic stability. For example, reducing the lipophilicity of certain derivatives by altering the substituents was found to improve their metabolic stability. biorxiv.org These findings underscore the importance of a carefully designed structure-activity and structure-metabolism relationship study in the optimization of novel this compound analogues for improved pharmacokinetic profiles.
Table 3: Metabolic Stability of a Spiro-heterocyclic Analogue
| Compound | Scaffold | Assay System | % Remaining (30 min) | Reference |
| 9 | 6-oxa-2-azaspiro[3.4]octane | Human Liver Microsomes | 58 | biorxiv.org |
Computational and Theoretical Studies on 1 Oxa 6 Azaspiro 4.4 Nonane
Quantum Chemical Calculations (e.g., DFT) for Elucidating Reaction Mechanisms and Selectivity
There are no specific studies in the reviewed scientific literature that employ quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the reaction mechanisms or selectivity involving 1-Oxa-6-azaspiro[4.4]nonane. Such studies would be invaluable for understanding its reactivity, predicting the outcomes of chemical transformations, and optimizing synthetic routes. However, research of this nature has not been published for this specific compound.
Molecular Modeling, Docking, and Dynamics Simulations for Ligand-Target Interaction Prediction
Investigations using molecular modeling, docking, or molecular dynamics simulations to predict the interaction of this compound with biological targets are not present in the current scientific literature. These computational techniques are crucial in drug discovery for identifying potential protein targets and predicting binding affinities, but they have not been publicly applied to or reported for this molecule.
Conformational Analysis and Topological Descriptors in Structure-Based Design
Detailed conformational analysis and the calculation of specific topological descriptors for this compound within the context of structure-based design have not been the subject of dedicated research articles. While public databases like PubChem provide some computed topological properties, in-depth studies analyzing its conformational landscape and its implications for molecular design are absent from the literature.
Basic computed descriptors are available and provide foundational data about the molecule's structure.
Table 1: Computed Molecular Descriptors for this compound
| Descriptor Name | Value | Source |
|---|---|---|
| Molecular Weight | 127.18 g/mol | PubChem nih.gov |
| XLogP3-AA | 0.2 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
| Exact Mass | 127.099714038 Da | PubChem nih.gov |
| Monoisotopic Mass | 127.099714038 Da | PubChem nih.gov |
| Topological Polar Surface Area | 21.3 Ų | PubChem nih.gov |
| Heavy Atom Count | 9 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
This table was generated based on data from PubChem.
Predictive Modeling for Structure-Property and Structure-Activity Relationships in Drug Design
There are no published Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models that specifically include or focus on this compound. Predictive modeling is a key component of modern drug design, allowing researchers to forecast the biological activity or properties of new compounds. The development of such models requires a dataset of related compounds with measured activities, and no such study involving this compound has been reported.
Table of Mentioned Compounds
| Compound Name |
|---|
Applications Beyond Medicinal Chemistry and Future Research Directions
Integration of 1-Oxa-6-azaspiro[4.4]nonane as a Building Block in Complex Organic Synthesis
The rigid, three-dimensional framework of the this compound scaffold makes it an attractive building block for the synthesis of complex organic molecules, particularly natural products and their analogues. Its related all-carbon and azaspirocyclic counterparts have proven instrumental in achieving stereocontrolled syntheses of intricate molecular architectures.
The 1-azaspiro[4.4]nonane core, for instance, is a key structural motif in the Cephalotaxus alkaloids, such as cephalotaxine (B1668394) and homoharringtonine. nih.govresearchgate.net The synthesis of these complex natural products often relies on the strategic construction of the spirocyclic core early in the synthetic sequence, which then serves as a rigid template for subsequent functionalization. nih.gov Methodologies like domino radical bicyclization have been developed to efficiently construct the 1-azaspiro[4.4]nonane skeleton in a single step from acyclic precursors. nih.gov
Similarly, the this compound scaffold can be envisioned as a crucial precursor in the asymmetric synthesis of novel polycyclic systems. The inherent chirality of the spirocenter and the differential reactivity of the oxygen- and nitrogen-containing rings provide synthetic handles for diastereoselective and enantioselective transformations. For example, novel oxaspiro[4.4]nonane β-benzamido hydroxamic acid scaffolds have been synthesized in enantiomerically pure forms and used as templates to discover potent and selective enzyme inhibitors. nih.gov The strategic placement of the heteroatoms in this compound allows for regioselective reactions, enabling the construction of complex molecules that would be challenging to access through other synthetic routes. scispace.com
Table 1: Examples of Spiro[4.4]nonane Scaffolds in Natural Product Synthesis
| Spirocyclic Scaffold | Natural Product Class | Synthetic Utility |
|---|---|---|
| 1-Azaspiro[4.4]nonane | Cephalotaxus Alkaloids | Core structure for alkaloids with potent antiproliferative activities. nih.gov |
| 1-Oxaspiro[4.4]nonane | Spirocyclic α,β-Butenolides | Key intermediates for enantiomerically pure bioactive lactones. acs.org |
| Generic Spiro[4.4]nonane | Various Terpenoids | Provides a rigid framework for stereocontrolled synthesis. |
Comparative Analysis of this compound with other Spirocyclic Ring Systems in Research
Spirocyclic scaffolds are increasingly favored in drug discovery over traditional flat, aromatic systems due to their inherent three-dimensionality. This structural feature can lead to improved binding affinity and selectivity for biological targets. The this compound system possesses distinct characteristics when compared to other spirocyclic frameworks.
Comparison with All-Carbon Spiro[4.4]nonane: The introduction of two heteroatoms (oxygen and nitrogen) into the spiro[4.4]nonane skeleton significantly alters its physicochemical properties. The presence of nitrogen provides a handle for modifying aqueous solubility and a basic center for salt formation, which is crucial for drug formulation. The oxygen atom can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets. These heteroatoms also introduce polarity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparison with other Heterospirocycles (e.g., 1-Oxa-4-thiaspiro[4.4]nonane): While both are five-membered heterospirocycles, the presence of nitrogen in this compound offers a site for derivatization that is not present in a thiaspiro-analogue. nih.gov The N-H group can be readily alkylated, acylated, or incorporated into larger ring systems, providing a vector for exploring chemical space and modulating biological activity. This versatility is a key advantage in medicinal chemistry programs.
Table 2: Comparative Properties of Selected Spiro[4.4]nonane Systems
| Spirocyclic System | Key Features | Potential Advantages in Research |
|---|---|---|
| This compound | Contains both oxygen and nitrogen heteroatoms; chiral center. | Tunable polarity, hydrogen bonding capacity, site for derivatization (N-H), improved solubility. nih.gov |
| Spiro[4.4]nonane (all-carbon) | Rigid, lipophilic, three-dimensional scaffold. | Increases Fsp³ character, provides conformational rigidity. |
| 1-Azaspiro[4.4]nonane | Contains a nitrogen heteroatom; chiral center. | Basic center for salt formation, derivatization site, mimics natural alkaloid cores. nih.gov |
| 1-Oxa-4-thiaspiro[4.4]nonane | Contains oxygen and sulfur heteroatoms. | Modulates electronic properties and potential for unique metabolic pathways. nih.gov |
Emerging Synthetic Strategies and Technologies for Spirocycle Synthesis
The construction of spirocyclic frameworks, including this compound, has been significantly advanced by modern synthetic technologies that offer greater efficiency, control, and scalability.
Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions. sigmaaldrich.commdpi.com Photoredox catalysis has been successfully applied to the synthesis of various spirocycles. nih.gov For instance, radical cascade processes initiated by light can facilitate complex cyclizations to form spirocyclic indoles. nih.gov This methodology could be adapted for the synthesis of this compound derivatives, potentially allowing for the construction of the spirocyclic core with high functional group tolerance and avoiding harsh reagents. rsc.org
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. doi.org For complex, multi-step syntheses, flow chemistry allows for the telescoping of reactions, minimizing purification steps and reducing waste. The synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine has been achieved using a combination of flow chemistry and biocatalysis, demonstrating the power of integrating these technologies. researchgate.net This approach is highly applicable to the synthesis of this compound and its derivatives, enabling rapid library synthesis for screening purposes and providing a scalable route for manufacturing.
Exploration of Uncharted Biological Targets and Therapeutic Areas for Spirocyclic Scaffolds
While derivatives of related scaffolds like 1-azaspiro[4.4]nonane have shown activity as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine (B1216132) receptors, the full biological potential of the this compound core remains largely unexplored. nih.gov The unique three-dimensional arrangement of functional groups afforded by this scaffold could allow it to interact with novel biological targets that are inaccessible to flatter molecules.
Potential therapeutic areas for exploration include:
Neurodegenerative Diseases: The ability of spirocycles to present pharmacophores in precise spatial orientations could be leveraged to design potent and selective modulators of protein-protein interactions implicated in diseases like Alzheimer's or Parkinson's.
Oncology: The rigid scaffold could serve as a platform for developing inhibitors of challenging targets such as transcription factors or enzymes with shallow active sites. Novel oxaspiro[4.4]nonane derivatives have already shown promise as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), a target in inflammatory diseases and cancer. nih.gov
Infectious Diseases: The development of a 2-oxa-6-azaspiro[3.3]heptane derivative as a potent antibiotic for tuberculosis highlights the potential of oxa-azaspirocycles in combating microbial resistance. nih.gov
Prospects for Integrating Artificial Intelligence and Machine Learning in Spirocyclic Scaffold Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling rapid and accurate prediction of molecular properties, thereby accelerating the design-make-test-analyze cycle. mdpi.comiapchem.org
ADMET Prediction: One of the major hurdles in drug development is poor pharmacokinetic profiles (ADMET). ML models, trained on large datasets of experimental data, can now predict a wide range of ADMET properties with high accuracy. nih.govnih.gov Platforms like ADMET-AI use graph neural networks to predict properties such as solubility, permeability, metabolic stability, and various toxicities directly from a molecule's structure. nih.govgreenstonebio.com Applying these tools to virtual libraries of this compound derivatives would allow researchers to prioritize compounds with favorable drug-like properties for synthesis, saving significant time and resources.
Bioactivity Prediction and De Novo Design: ML algorithms can also be trained to predict the biological activity of novel compounds against specific targets. mdpi.com Furthermore, generative AI models can design entirely new molecules de novo with desired properties. By combining generative models with predictive ADMET and activity models, it is possible to computationally design and optimize novel this compound-based drug candidates with a high probability of success before they are ever synthesized in the lab.
Table 3: Application of AI/ML in the Optimization of this compound Scaffolds
| AI/ML Application | Description | Potential Impact on Research |
|---|---|---|
| ADMET Prediction | Predicting properties like absorption, distribution, metabolism, excretion, and toxicity from chemical structure. nih.govgreenstonebio.com | Early-stage filtering of compounds with poor pharmacokinetic profiles, reducing late-stage attrition. |
| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate structural features with biological activity. | Guiding lead optimization by predicting the activity of new derivatives. |
| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Exploration of novel chemical space around the spirocyclic core to identify potent and selective candidates. |
| Virtual High-Throughput Screening | Rapidly screening large virtual libraries of compounds against biological targets. | Efficient identification of hit compounds from vast virtual libraries of spirocyclic derivatives. |
Future Methodological Advancements in the Study of this compound Derivatives
The this compound scaffold is inherently chiral due to the spirocyclic center. As the pharmacological and toxicological properties of enantiomers can differ significantly, the development and application of advanced analytical methods for their separation and characterization are crucial. wikipedia.orgnih.gov
Future advancements will likely focus on:
Chiral Chromatography: The development of novel chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) will enable more efficient and high-resolution separation of the enantiomers of this compound derivatives. jiangnan.edu.cnnih.gov These techniques are essential for quality control and for studying the stereoselective pharmacokinetics of drug candidates.
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only minute sample volumes, making it an attractive technique for the chiral analysis of valuable synthetic intermediates and final compounds. nih.gov
Advanced Spectroscopic Techniques: Techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), coupled with quantum chemical calculations, will be instrumental in the unambiguous assignment of the absolute configuration of newly synthesized chiral spirocycles.
These advanced analytical tools, combined with modern synthetic and computational methods, will be essential for fully unlocking the therapeutic potential of the this compound scaffold. wikipedia.orgjiangnan.edu.cn
Q & A
Q. What synthetic strategies are commonly employed to construct the 1-oxa-6-azaspiro[4.4]nonane scaffold?
The synthesis of this compound typically involves cascade cyclization or radical-based approaches. For example, a Diels-Alder reaction followed by a cascade cyclization has been used to build the spiro-N,O-acetal core, with careful control of reaction conditions (e.g., temperature, catalysts) to stabilize intermediates . Radical cyclization methods, such as those applied to fredericamycin A synthesis, utilize initiators like AIBN to generate spiro[4.4]nonane systems via intramolecular radical recombination . Protecting groups for amines and ethers are critical to prevent undesired side reactions during ring formation.
Q. How is the stereochemistry of this compound resolved in natural product isolation?
Natural products like lycoplanine A, containing the this compound moiety, are characterized using NMR (¹H, ¹³C, and 2D COSY/HSQC) and X-ray crystallography. For instance, lycoplanine A’s structure was confirmed by single-crystal X-ray diffraction, which resolved its 6/9/5 tricyclic system and spirocenter configuration . High-resolution mass spectrometry (HRMS) further validates molecular formulae.
Q. What spectroscopic techniques are essential for characterizing spiroaminals like this compound?
Key techniques include:
- NMR : ¹H and ¹³C NMR to identify proton environments and carbon connectivity.
- IR Spectroscopy : To detect functional groups (e.g., C-O, N-H stretches).
- X-ray Crystallography : For unambiguous stereochemical assignment . Computational tools (e.g., DFT-based NMR prediction) can aid in interpreting complex splitting patterns in crowded spiro systems.
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives?
Density functional theory (DFT) calculations are used to model reaction pathways and predict selectivity. For example, DFT studies on Diels-Alder reactions revealed how electronic and steric effects govern regioselectivity in spirocenter formation . Transition state analysis can identify energy barriers, guiding catalyst selection (e.g., Lewis acids) or solvent optimization.
Q. What challenges arise in analyzing stereochemical contradictions in spiroaminal synthesis?
Competing pathways (e.g., epimerization during cyclization) may lead to mixed stereoisomers. Strategies include:
Q. How do spiroaminal structural variations impact biological activity?
Modifications to the this compound core (e.g., substituents on nitrogen/oxygen) alter hydrogen bonding and steric interactions with biological targets. For example, lycoplanine A’s γ-lactone ring and spiro-N,O-acetal moiety contribute to its bioactivity, as shown in cytotoxicity assays . Structure-activity relationship (SAR) studies using analogues with varied ring sizes or substituents are critical for optimization.
Q. What mechanistic insights explain unexpected byproducts in radical cyclization approaches?
Radical recombination pathways can diverge due to competing intramolecular vs. intermolecular reactions. For instance, AIBN-initiated radical cyclizations may produce oligomers if termination steps are not controlled. ESR spectroscopy and radical trapping experiments (e.g., using TEMPO) help identify transient intermediates and side-reaction pathways .
Methodological Considerations
Q. How to design experiments for scalable synthesis of this compound derivatives?
Q. What analytical workflows resolve data contradictions in spiroaminal characterization?
Combine orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
